Compound Description: Acortatarin A is a spiroalkaloid reported to have a bitter taste with a sensory threshold between 0.5 and 785 μmol/kg []. It is found in roasted garlic and formed through Maillard reactions involving glucose and S-allyl-l-cysteine during thermal processing [].
Pollenopyrroside A
Compound Description: Pollenopyrroside A is another spiroalkaloid identified in roasted garlic, known to elicit a bitter taste with a threshold ranging from 0.5 to 785 μmol/kg []. It is also generated through Maillard reactions during the thermal processing of garlic [].
Epi-acortatarin A
Compound Description: Epi-acortatarin A, a spiroalkaloid found in roasted garlic, exhibits a bitter taste with a sensory threshold between 0.5 and 785 μmol/kg []. It is formed through Maillard reactions involving glucose and S-allyl-l-cysteine during garlic's thermal processing [].
Xylapyrroside A
Compound Description: Xylapyrroside A, a spiroalkaloid identified in roasted garlic, is recognized for its bitter taste, with a sensory threshold falling between 0.5 and 785 μmol/kg []. It is a product of Maillard reactions occurring during the thermal processing of garlic [].
Compound Description: This compound is a novel Maillard reaction product formed during the low-moisture heating of glucose and S-allyl-l-cysteine []. Sensory analysis revealed it has a bitter taste with a threshold between 0.5 and 785 μmol/kg [].
Compound Description: This is a novel Maillard reaction product identified in the model system of glucose and S-allyl-l-cysteine heated under low-moisture conditions []. This compound was found to lack intrinsic taste in water but possesses strong mouthfullness-enhancing activity ("kokumi") at concentrations exceeding 186 μmol/kg []. Notably, it was detected at a concentration of 793.7 μmol/kg in pan-fried garlic, suggesting its potential role in modulating taste in processed garlic [].
Compound Description: This novel compound is a product of the Maillard reaction between glucose and S-allyl-l-cysteine when subjected to low-moisture heating []. Sensory studies have shown that this compound elicits a bitter taste, with a threshold concentration falling within the range of 0.5 to 785 μmol/kg [].
Compound Description: This novel compound, a product of the Maillard reaction between glucose and S-allyl-l-cysteine under low-moisture heating, has been reported to elicit a bitter taste with a threshold concentration within the range of 0.5 to 785 μmol/kg [].
Compound Description: This novel compound is generated through the Maillard reaction when glucose and S-allyl-l-cysteine are subjected to low-moisture heating []. Sensory analysis has determined that it elicits a bitter taste, with a threshold concentration falling within the range of 0.5 to 785 μmol/kg [].
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